EBV-EA Induction Inhibition: Xanthoangelol J Is 2.1-Fold More Potent Than Deoxydihydroxanthoangelol H and 1.8-Fold More Potent Than Retinoic Acid
In a direct head-to-head comparison published in the same study, xanthoangelol J (compound 2) inhibited TPA-induced EBV-EA activation in Raji cells with an IC50 of 264 mol ratio/32 pmol TPA. This represents a 2.1-fold potency advantage over the co-isolated deoxydihydroxanthoangelol H (compound 3, IC50 563) and a 1.8-fold advantage over the clinical reference compound retinoic acid (IC50 482). Xanthoangelol J was 3% more potent than the structurally closest analog xanthoangelol I (IC50 273), though this difference is marginal. Viability of Raji cells at the highest test concentration (1000:1 mol ratio/32 pmol TPA) was 70% for xanthoangelol J, indicating low acute cytotoxicity at screening-relevant concentrations [1].
| Evidence Dimension | IC50 for inhibition of TPA-induced EBV-EA activation in Raji cells |
|---|---|
| Target Compound Data | Xanthoangelol J IC50 = 264 mol ratio/32 pmol TPA (cell viability 70% at 1000:1 ratio) |
| Comparator Or Baseline | Deoxydihydroxanthoangelol H IC50 = 563; Xanthoangelol I IC50 = 273; Isobavachalcone IC50 = 320; Retinoic acid (reference) IC50 = 482 |
| Quantified Difference | 2.1-fold more potent vs. deoxydihydroxanthoangelol H; 1.83-fold vs. retinoic acid; 1.03-fold vs. xanthoangelol I |
| Conditions | Raji cell line; TPA (32 pmol, 20 ng) as inducer; mol ratio compound/TPA evaluated at 1000, 500, and 100; IC50 expressed as mol ratio to TPA that inhibits 50% of positive control |
Why This Matters
The 2.1-fold potency differential against the closest negative comparator (deoxydihydroxanthoangelol H) provides a quantifiable, assay-verified reason to select xanthoangelol J over less active structural analogs when screening for EBV-EA inhibitory chemopreventive candidates.
- [1] Akihisa T, Tokuda H, Hasegawa D, Ukiya M, Kimura Y, Enjo F, Suzuki T, Nishino H. Chalcones and other compounds from the exudates of Angelica keiskei and their cancer chemopreventive effects. J Nat Prod. 2006 Jan;69(1):38-42. Table 2. doi: 10.1021/np058080d. PMID: 16441065. View Source
